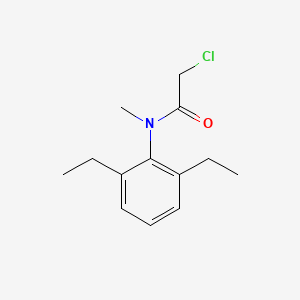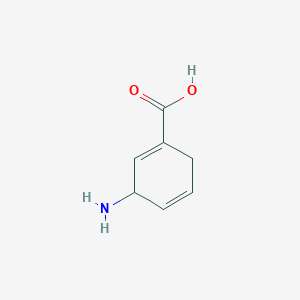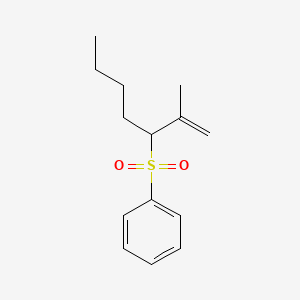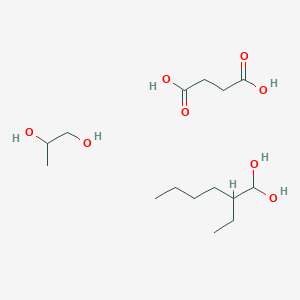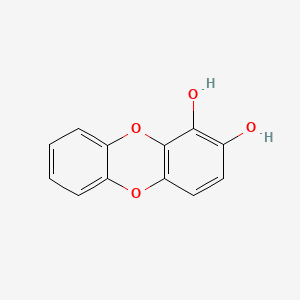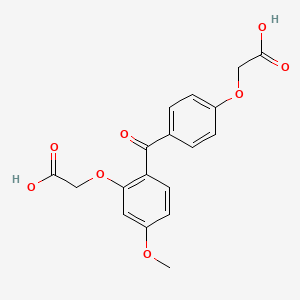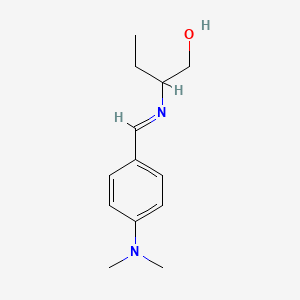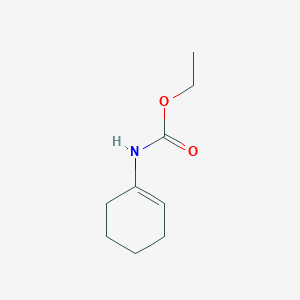
Bicyclo(2.1.1)hexane, 1-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(211)hexane, 1-iodo- is a unique bicyclic compound characterized by its rigid structure and the presence of an iodine atom This compound is part of the bicyclo(21
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.1.1)hexane, 1-iodo- typically involves a [2+2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be iodinated using iodine or other iodinating agents under mild conditions . Another approach involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo(1.1.0)butanes .
Industrial Production Methods
Industrial production of bicyclo(2.1.1)hexane, 1-iodo- is less common due to the specialized equipment and conditions required for its synthesis. advancements in photochemical and catalytic methods have made it more accessible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.1.1)hexane, 1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Iodination: Iodine or iodinating agents under mild conditions.
Lewis Acid Catalysis: Silyl enol ethers and bicyclo(1.1.0)butanes under Lewis acid catalysis.
Photochemical Reactions: Mercury lamp for [2+2] cycloaddition.
Major Products
The major products formed from these reactions include various substituted bicyclo(2.1.1)hexane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Bicyclo(2.1.1)hexane, 1-iodo- has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for ortho- and meta-substituted benzenes, enhancing the pharmacokinetics, solubility, and metabolic stability of drug candidates.
Materials Science: Its rigid structure makes it useful in the design of new materials with specific mechanical properties.
Chemical Biology: It is used in the synthesis of bioactive compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of bicyclo(2.1.1)hexane, 1-iodo- involves its interaction with molecular targets through its rigid and stable structure. The iodine atom can participate in various interactions, including halogen bonding, which can influence the compound’s biological activity . The pathways involved often include radical-relay mechanisms supported by density functional theory calculations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(1.1.1)pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo(3.1.1)heptane: Another bioisostere for meta-substituted benzenes.
Bicyclo(4.1.1)octane: Used in the synthesis of complex polycyclic structures.
Uniqueness
Bicyclo(2.1.1)hexane, 1-iodo- is unique due to its specific substitution pattern and the presence of the iodine atom, which provides distinct chemical reactivity and potential for various applications .
Propriétés
Numéro CAS |
74725-75-0 |
|---|---|
Formule moléculaire |
C6H9I |
Poids moléculaire |
208.04 g/mol |
Nom IUPAC |
1-iodobicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H9I/c7-6-2-1-5(3-6)4-6/h5H,1-4H2 |
Clé InChI |
OMMNMGTXQRHKPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


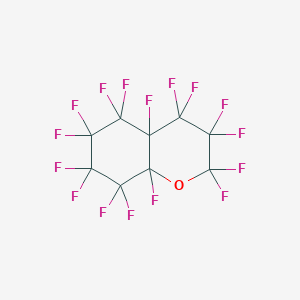
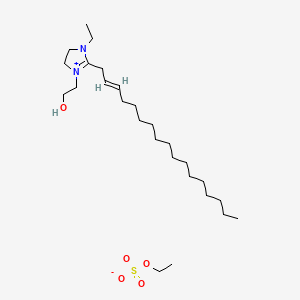
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)
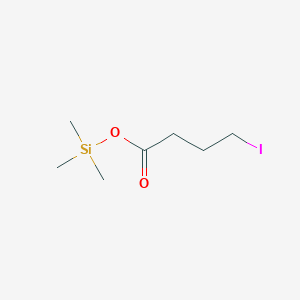
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
